

An In-depth Technical Guide to Methyl 2-Thiofuroate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-thiofuroate

Cat. No.: B088921

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-thiofuroate, also known as S-methyl furan-2-carbothioate, is a sulfur-containing heterocyclic compound recognized for its distinct organoleptic properties.^[1] Primarily utilized as a flavoring agent in the food industry, its characteristic fried onion or cabbage-like aroma lends complexity to a variety of products.^{[2][3]} While its main application lies in the flavor and fragrance sector, the furan moiety is a common scaffold in medicinal chemistry, suggesting potential, though underexplored, avenues for its derivatives in drug development. This guide provides a comprehensive overview of the fundamental physicochemical properties, experimental protocols, and safety considerations for **Methyl 2-thiofuroate**, tailored for a scientific audience.

Core Chemical and Physical Properties

Methyl 2-thiofuroate is a clear, pale yellow to brown liquid.^{[2][4]} Its core properties are summarized below, providing essential data for experimental design, handling, and storage.

Table 1: Identifiers and Chemical Structure

Identifier	Value	Source
IUPAC Name	S-methyl furan-2-carbothioate	--INVALID-LINK--[1]
CAS Number	13679-61-3	--INVALID-LINK--[1]
Molecular Formula	C ₆ H ₆ O ₂ S	--INVALID-LINK--[1]
Molecular Weight	142.18 g/mol	--INVALID-LINK--[1]
SMILES	CSC(=O)C1=CC=CO1	--INVALID-LINK--[1]
InChIKey	ISKUAGFDTRLBHG- UHFFFAOYSA-N	--INVALID-LINK--[1]
Synonyms	S-Methyl 2-furancarbothioate, Methyl thiofuroate, 2- Furancarbothioic acid, S- methyl ester	--INVALID-LINK--[1]

Table 2: Physicochemical Data

Property	Value	Conditions	Source
Physical State	Clear Liquid	Ambient	--INVALID-LINK--[5]
Color	Pale yellow to brown	-	--INVALID-LINK--[4]
Odor	Fried, cooked onion	-	--INVALID-LINK--[3][5]
Boiling Point	63 °C	@ 2 mmHg	--INVALID-LINK--[1][6]
~186.2 °C	@ 760 mmHg	--INVALID-LINK--[2][7]	
Density	1.236 g/mL	@ 25 °C	--INVALID-LINK--[1][3] [6]
Refractive Index	1.567 - 1.573	@ 20 °C	--INVALID-LINK--[4][5]
Flash Point	94.0 °C (201.2 °F)	Closed Cup	--INVALID-LINK--[6]
Solubility	Insoluble in water; Soluble in organic solvents	-	--INVALID-LINK--[5]
Vapor Pressure	0.669 mmHg	@ 25 °C	--INVALID-LINK--[7]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of chemical compounds. Below are representative protocols for the synthesis and quality control of **Methyl 2-thiofuroate**.

Synthesis Protocol: Thioesterification of 2-Furoic Acid

While various synthetic routes exist, a common laboratory-scale approach involves the conversion of 2-furoic acid to its thioester derivative. This protocol is based on standard thioesterification principles.

Objective: To synthesize S-methyl 2-furancarbothioate from 2-furoic acid.

Materials:

- 2-Furoic acid

- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Sodium thiomethoxide (NaSMe) or Methanethiol (CH_3SH) with a non-nucleophilic base (e.g., Triethylamine)
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Methodology:

- Activation of Carboxylic Acid:
 - In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1 equivalent of 2-furoic acid in anhydrous DCM.
 - Cool the solution to 0 °C using an ice bath.
 - Add 1.1 to 1.5 equivalents of thionyl chloride or oxalyl chloride dropwise. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) is typically added.
 - Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The formation of the acyl chloride intermediate can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of a sharp C=O stretch around $1780\text{-}1800\text{ cm}^{-1}$).
 - Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
- Thioester Formation:

- Re-dissolve the crude 2-furoyl chloride in fresh anhydrous DCM.
- In a separate flask, prepare a solution or slurry of 1.1 equivalents of sodium thiomethoxide in anhydrous THF or DCM. Alternatively, dissolve 1.2 equivalents of methanethiol and 1.2 equivalents of triethylamine in anhydrous DCM.
- Cool the acyl chloride solution to 0 °C.
- Slowly add the thiolate solution or the methanethiol/base mixture to the acyl chloride solution dropwise.
- Stir the reaction at 0 °C for 30 minutes and then at room temperature for an additional 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Quench the reaction by slowly adding water or saturated aqueous NaHCO₃.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
 - Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
 - The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure **Methyl 2-thiofuroate**.

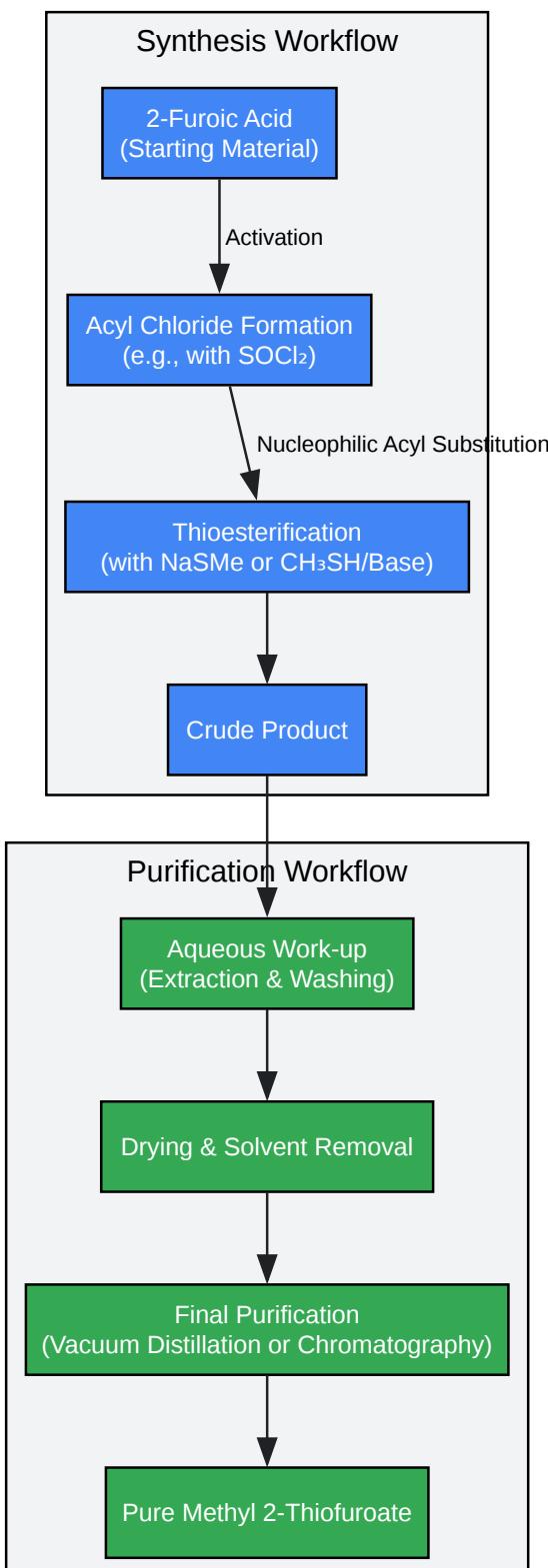
Analytical Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds, making it ideal for analyzing flavor agents like **Methyl 2-thiofuroate**.^{[3][4]}

Objective: To determine the purity and confirm the identity of a synthesized or commercial sample of **Methyl 2-thiofuroate**.

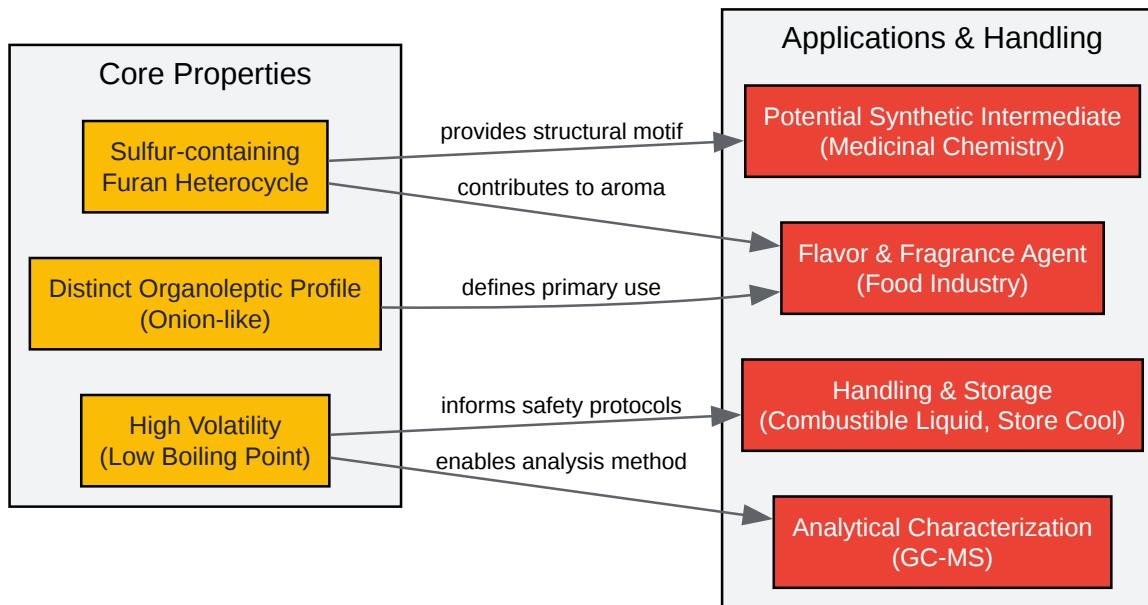
Instrumentation & Materials:

- Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
- Capillary column suitable for flavor compounds (e.g., DB-5ms, HP-5ms, or equivalent).
- Helium (carrier gas).
- Sample of **Methyl 2-thiofuroate**.
- High-purity solvent for dilution (e.g., DCM or Ethyl Acetate).


Methodology:

- Sample Preparation:
 - Prepare a dilute solution of the **Methyl 2-thiofuroate** sample (e.g., 100 ppm or 1 mg/mL) in a high-purity volatile solvent like ethyl acetate.
- Instrumental Parameters (Typical):
 - Injector Temperature: 250 °C
 - Injection Volume: 1 µL (often with a split ratio, e.g., 50:1)
 - Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase at 10 °C/min to 250 °C.
 - Final hold: Hold at 250 °C for 5 minutes. (Note: The temperature program should be optimized based on the specific instrument and column used).
 - MS Transfer Line Temperature: 280 °C
 - Ion Source Temperature: 230 °C

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 40-300.
- Data Analysis:
 - Purity Assessment: The purity of the sample is determined from the resulting chromatogram by calculating the relative peak area of the main component compared to the total area of all peaks.
 - Identity Confirmation: The identity is confirmed by comparing the acquired mass spectrum of the main peak with a reference spectrum from a library (e.g., NIST, Wiley) or a previously run authentic standard. The fragmentation pattern for **Methyl 2-thiofuroate** would be expected to show the molecular ion (m/z 142) and characteristic fragments corresponding to the loss of the -SCH₃ group or the furan ring structure.


Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships, aiding in comprehension and experimental planning.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and purification of **Methyl 2-thiofuroate**.

[Click to download full resolution via product page](#)

Caption: Logical relationships between properties, applications, and handling of **Methyl 2-thiofuroate**.

Applications and Biological Relevance

The primary documented application of **Methyl 2-thiofuroate** is as a flavoring agent or adjuvant in the food industry.^{[1][8]} It is recognized by entities such as the Flavor and Extract Manufacturers Association (FEMA) under number 3311.^{[1][8]} Its pungent, sulfurous notes are used to build complex flavor profiles, particularly in savory products.

While direct involvement in signaling pathways or specific drug development programs is not well-documented in public literature, the furan ring is a privileged scaffold in medicinal chemistry. Furan derivatives have been investigated for a wide range of biological activities, including antibacterial and anticancer properties.^[9] The introduction of a thioester functional group, as seen in **Methyl 2-thiofuroate**, modifies the electronic and steric properties of the furan ring, offering a potential starting point for the synthesis of novel bioactive compounds.

Researchers in drug discovery may consider it a versatile building block for creating libraries of furan-based derivatives for screening.

Safety and Handling

From a safety perspective, **Methyl 2-thiofuroate** is classified as a combustible liquid. It is reported to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[5]

- Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.
- Hazards: GHS classifications indicate it can be an acute oral toxicant (Warning, H302) and an irritant.[5]

Professionals should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical to ensure all safety precautions are followed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-thiofuroate | C₆H₆O₂S | CID 61662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gas Chromatography in Food Analysis: Principles and Applications • Food Safety Institute [foodsafety.institute]
- 3. rroij.com [rroij.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]
- 8. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-Thiofuroate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b088921#methyl-2-thiofuroate-basic-properties\]](https://www.benchchem.com/product/b088921#methyl-2-thiofuroate-basic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com